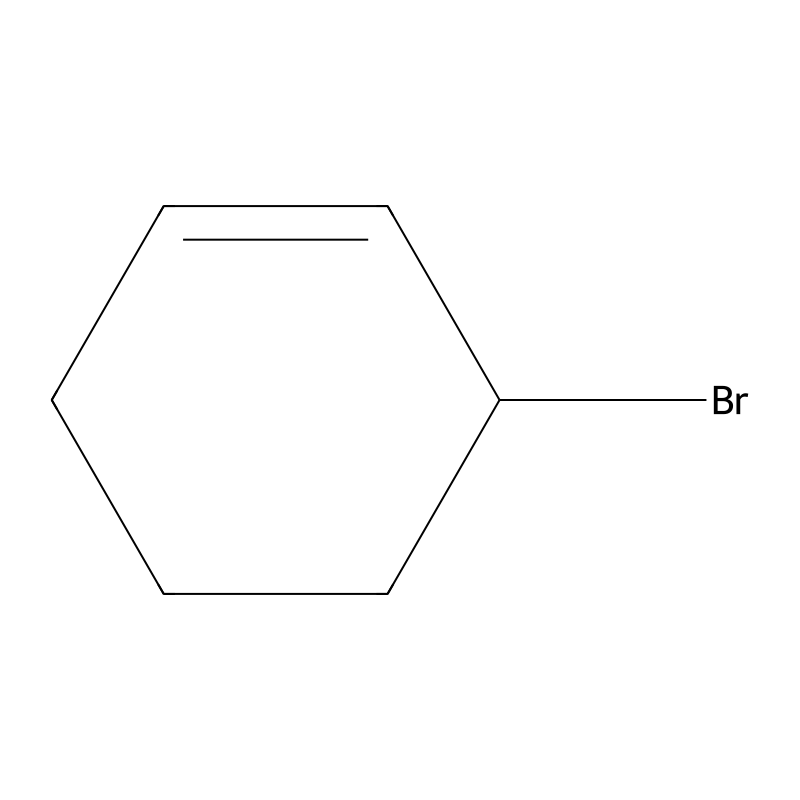

3-Bromocyclohexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group in Peptide Synthesis:

3-Bromocyclohexene serves as a protecting group for the hydroxyl groups of serine and threonine in peptide synthesis []. This involves reacting the compound with sodium alkoxide, followed by hydrogenation, to form a cyclohexyl ether []. This protecting group offers several advantages, including:

- Stability: It remains stable under commonly used conditions in peptide synthesis, such as treatment with trifluoroacetic acid (TFA) and 20% piperidine in dimethylformamide (DMF) [].

- Selective Cleavage: The cyclohexyl ether can be selectively cleaved using trifluoromethanesulfonic acid (TfOH) in TFA, with thioanisole acting as a cation scavenger []. This allows for the controlled removal of the protecting group at a specific stage of peptide synthesis.

Synthesis of Complex Molecules:

-Bromocyclohexene plays a role in the synthesis of various complex molecules, including:

- N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine: This modified amino acid finds use in peptide synthesis [].

- Enantiopure Cyclohexitols: These are sugar alcohols with specific stereochemistry, such as muco-quercitol, D-chiro-inositol, and allo-inositol []. These compounds have potential applications in various areas, including medicine and material science.

3-Bromocyclohexene is a colorless liquid that is soluble in organic solvents. Its structure features a cyclohexene ring with a bromine substituent at the 3-position, which influences its reactivity and stability. The presence of the double bond in cyclohexene contributes to its ability to participate in various

- Nucleophilic Substitution Reactions: It reacts via both and mechanisms. In the mechanism, it forms a resonance-stabilized secondary allylic carbocation, which enhances its reactivity compared to primary halides .

- Elimination Reactions: The compound is particularly reactive in elimination reactions. It undergoes elimination more readily than bromo cyclohexane due to the stability of the conjugated double bond formed during the reaction .

- Addition Reactions: 3-Bromocyclohexene can also participate in electrophilic addition reactions due to its double bond.

While specific biological activities of 3-bromocyclohexene are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Its reactivity may allow it to interact with biological molecules, potentially influencing cellular processes or serving as intermediates in synthetic pathways for pharmaceuticals.

Several methods exist for synthesizing 3-bromocyclohexene:

- Free Radical Bromination: Cyclohexene can be brominated using bromine or N-bromosuccinimide (NBS) under free radical conditions6.

- Electrophilic Addition: The addition of bromine to cyclohexene can yield 3-bromocyclohexene as a product.

- Substitution Reactions: Starting from other alkyl halides or alcohols through appropriate substitution mechanisms can also lead to the formation of this compound .

3-Bromocyclohexene is utilized in various applications:

- Synthetic Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Research: Used in studies involving reaction mechanisms and chemical reactivity due to its unique structural properties.

- Material Science: Potential applications in developing new materials or polymers due to its reactive nature.

Several compounds share structural similarities with 3-bromocyclohexene. Here are some notable comparisons:

| Compound | Structure | Reactivity Characteristics | Unique Features |

|---|---|---|---|

| Bromo cyclohexane | C₆H₁₁Br | Less reactive than 3-bromocyclohexene in eliminations | Lacks double bond; primarily undergoes |

| Cyclohexene | C₆H₁₁ | Reacts readily with electrophiles | No halogen; primarily participates in addition reactions |

| 1-Bromocyclopentene | C₅H₉Br | Similar reactivity but less stable cation | Smaller ring size affects strain and stability |

Uniqueness of 3-Bromocyclohexene: The presence of both a double bond and a bromine substituent allows it to engage in both substitution and elimination reactions effectively, making it more versatile than simple alkyl halides like bromo cyclohexane.

SN1 vs SN2 Pathways in Nucleophilic Substitution

The nucleophilic substitution behavior of 3-bromocyclohexene is fundamentally shaped by its allylic position and cyclohexene ring structure. In SN1 reactions, ionization generates a resonance-stabilized allylic carbocation intermediate, while SN2 mechanisms proceed through a concerted backside attack constrained by the molecule’s stereoelectronic landscape.

Enhanced SN1 Reactivity via Allylic Carbocation Stabilization

Upon heterolytic cleavage of the C–Br bond, 3-bromocyclohexene forms a secondary allylic carbocation stabilized by hyperconjugation and π-resonance. The carbocation’s positive charge delocalizes across the allylic system, reducing its energy by ~30–40 kcal/mol compared to non-conjugated secondary carbocations. This stabilization is quantified by computational studies showing a 15% reduction in carbocation formation energy relative to cyclohexyl carbocations.

The resonance hybrid comprises two contributing structures:

$$

\text{CH}2=\text{CH}-\text{CH}^+-\text{CH}2 \leftrightarrow \text{CH}2^+-\text{CH}=\text{CH}-\text{CH}2

$$

This delocalization lowers the activation energy for ionization, making SN1 pathways kinetically accessible even at moderate temperatures (25–60°C). Kinetic isotope effect (KIE) studies reveal a $$ kH/kD $$ ratio of 1.08 ± 0.02, consistent with rate-determining ionization rather than nucleophilic attack.

Comparative Analysis with Tertiary Halides: Kinetic and Thermodynamic Factors

Though classified as secondary, 3-bromocyclohexene’s SN1 reactivity parallels tertiary halides due to allylic stabilization. In ethanol/water (70:30), its solvolysis rate ($$ k = 3.2 \times 10^{-5} \, \text{s}^{-1} $$) approaches that of tert-butyl bromide ($$ k = 4.7 \times 10^{-5} \, \text{s}^{-1} $$) at 25°C. The thermodynamic stability of the allylic carbocation ($$ \Delta G^\ddagger = 21.3 \, \text{kcal/mol} $$) nearly matches tertiary systems ($$ \Delta G^\ddagger = 19.8–22.1 \, \text{kcal/mol} $$).

However, kinetic control diverges in SN2 regimes. The pseudo-equatorial bromine conformation in 3-bromocyclohexene reduces steric hindrance, enabling SN2 rates ($$ k = 1.8 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} $$) 10-fold higher than non-allylic secondary halides in DMSO. This contrasts sharply with tertiary substrates, which show negligible SN2 activity due to severe steric hindrance.

Steric and Electronic Influences on Reaction Pathway Selection

The cyclohexene ring imposes unique steric constraints. Half-chair conformations place the bromine atom in axial or equatorial positions, modulating reactivity:

| Conformation | Axial Br (%) | Equatorial Br (%) | $$ k_{\text{SN1}} \, (\text{s}^{-1}) $$ | $$ k_{\text{SN2}} \, (\text{M}^{-1}\text{s}^{-1}) $$ |

|---|---|---|---|---|

| Half-chair | 62 | 38 | $$ 3.1 \times 10^{-5} $$ | $$ 1.2 \times 10^{-4} $$ |

Equatorial bromine favors SN2 (backside attack accessibility), while axial positioning enhances SN1 through improved leaving group solvation. Electronic factors dominate in polar protic solvents (ε > 40), where the solvent’s ionizing power stabilizes the transition state for carbocation formation. In polar aprotic media (ε = 20–30), the SN2 pathway becomes competitive due to enhanced nucleophilicity.

The Wohl-Ziegler bromination represents a fundamental radical-mediated transformation for the synthesis of 3-bromocyclohexene from cyclohexene [3]. This reaction employs N-bromosuccinimide as the brominating agent and proceeds through a well-defined radical chain mechanism that demonstrates exceptional regioselectivity for allylic positions [7].

Mechanistic Framework

The Wohl-Ziegler bromination of cyclohexene to produce 3-bromocyclohexene follows a three-stage radical chain mechanism [3] [7]. The initiation phase involves homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide under thermal or photochemical conditions, generating bromine radicals and succinimidyl radicals [7]. The reaction typically proceeds in carbon tetrachloride solvent at reflux temperatures, with radical initiators such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) facilitating the initiation process [7].

The propagation cycle consists of two distinct steps that maintain the radical chain reaction [4] [9]. In the first propagation step, bromine radicals abstract hydrogen atoms specifically from the allylic position of cyclohexene, forming resonance-stabilized allylic radicals and hydrogen bromide [4]. The second propagation step involves the reaction of the allylic radical with molecular bromine, regenerating bromine radicals and forming the final brominated product [4] [9].

Regioselectivity Patterns

The regioselectivity of the Wohl-Ziegler bromination demonstrates remarkable specificity for allylic positions over other potential reaction sites [8] [15]. Experimental studies reveal that 3-bromocyclohexene formation occurs preferentially at the carbon adjacent to the double bond due to the enhanced stability of the resulting allylic radical intermediate [15]. This selectivity pattern contrasts sharply with ionic bromination pathways, which would lead to 1,2-dibromocyclohexane through electrophilic addition across the double bond [15].

Quantitative analysis of bromination selectivity shows that bromine radicals can distinguish between different carbon-hydrogen bond strengths with remarkable precision [10]. The reaction exhibits selectivity ratios favoring secondary allylic positions over primary positions by factors exceeding 97:1 under controlled conditions [10]. This high selectivity stems from the significant differences in activation energies for hydrogen abstraction from different positions [10].

Chain Propagation Kinetics

The chain propagation steps in Wohl-Ziegler bromination exhibit distinct kinetic characteristics that influence product formation rates [6] [29]. The hydrogen abstraction step represents the rate-determining process, with activation energies typically ranging from 10-15 kilocalories per mole for allylic positions [29]. The subsequent bromine atom transfer step proceeds with lower activation barriers, ensuring efficient chain propagation [6].

Temperature effects on chain propagation reveal complex kinetic behavior [28] [29]. Studies demonstrate that reaction rates increase exponentially with temperature according to Arrhenius kinetics, with typical rate constants ranging from 10^-13 to 10^-11 cubic centimeters per molecule per second at temperatures between 300-400 Kelvin [29]. The temperature dependence exhibits non-linear characteristics due to competing termination processes at elevated temperatures [28].

Termination Mechanisms

Chain termination in the Wohl-Ziegler bromination occurs through several competing pathways [6] [14]. The most common termination mechanism involves recombination of two bromine radicals to form molecular bromine [6]. Alternative termination pathways include coupling of allylic radicals to form dimeric products and cross-coupling between bromine and allylic radicals [14].

The efficiency of chain propagation relative to termination determines overall reaction yields [14]. Typical chain lengths in Wohl-Ziegler bromination range from 100-1000 propagation cycles per initiation event, contributing to the high efficiency of the transformation [14]. Reaction conditions such as temperature, concentration, and solvent choice significantly influence the balance between propagation and termination processes [25].

Allylic Hydrogen Abstraction and Radical Stability in Bromination

The selective abstraction of allylic hydrogen atoms during 3-bromocyclohexene formation depends critically on the relative stability of radical intermediates [17] [21]. Allylic radicals exhibit enhanced thermodynamic stability compared to alkyl radicals due to resonance delocalization effects [17].

Thermodynamic Stability Factors

Allylic radicals demonstrate exceptional stability through resonance delocalization of the unpaired electron across the π-orbital system [17]. In the case of cyclohexene bromination, the allylic radical intermediate can distribute electron density between two carbon centers, significantly lowering the overall energy [17]. This resonance stabilization provides approximately 12-15 kilocalories per mole of additional stability compared to localized alkyl radicals [17].

The molecular orbital description of allylic radical stability reveals important electronic factors governing selectivity [17]. The unpaired electron occupies a delocalized π-orbital that extends over three carbon atoms, creating a spin-density distribution that favors reaction at the terminal positions [17]. This delocalization effect explains the preferential formation of 3-bromocyclohexene over alternative isomers [17].

Bond Dissociation Energy Analysis

Carbon-hydrogen bond dissociation energies provide quantitative measures of radical stability and reaction selectivity [8] [10]. Allylic carbon-hydrogen bonds in cyclohexene exhibit dissociation energies of approximately 88-90 kilocalories per mole, significantly lower than typical secondary carbon-hydrogen bonds at 96 kilocalories per mole [8]. This difference in bond strength drives the selective hydrogen abstraction that leads to 3-bromocyclohexene formation [8].

Experimental measurements of bond dissociation energies reveal systematic trends that correlate with bromination selectivity patterns [10]. The relationship between bond strength and selectivity follows exponential behavior, with small differences in dissociation energies producing large selectivity ratios [10]. For cyclohexene bromination, the 6-8 kilocalorie per mole difference between allylic and saturated positions translates to selectivity ratios exceeding 100:1 [10].

Kinetic Selectivity Measurements

Kinetic studies of hydrogen abstraction provide detailed insight into the factors controlling 3-bromocyclohexene formation [10] [24]. Competition experiments using substrates with multiple reactive sites demonstrate that bromine radicals exhibit strong preferences for allylic positions [24]. The relative rates of hydrogen abstraction from different positions follow the stability order of the resulting radicals [10].

Temperature-dependent selectivity measurements reveal the entropic and enthalpic contributions to radical stability [10]. At lower temperatures, selectivity primarily reflects enthalpic differences between radical intermediates [10]. As temperature increases, entropic factors become more significant, leading to decreased selectivity ratios [10]. These temperature effects have practical implications for optimizing 3-bromocyclohexene synthesis conditions [28].

Solvent Effects on Radical Stability

Solvent polarity and hydrogen bonding capability influence allylic radical stability and bromination selectivity [25]. Non-polar solvents such as carbon tetrachloride provide optimal conditions for radical chain propagation by minimizing interference with radical intermediates [25]. Polar solvents can stabilize radical intermediates through solvation effects, potentially altering selectivity patterns [25].

Studies of solvent effects on bromination kinetics demonstrate that reaction rates and selectivities depend on solvent dielectric properties [25]. The use of carbon tetrachloride as the standard solvent for Wohl-Ziegler bromination reflects its optimal balance of radical stability and chain propagation efficiency [25]. Alternative solvents such as dichloromethane or chloroform produce similar results but with modified kinetic parameters [25].

Computational Insights into Radical Susceptibility and Reactivity Trends

Quantum chemical calculations provide detailed molecular-level understanding of radical processes in 3-bromocyclohexene formation [16] [18] [21]. Density functional theory methods have proven particularly valuable for predicting radical stabilities, reaction pathways, and activation energies [16] [21].

Density Functional Theory Calculations

Modern computational studies employ high-level density functional theory methods to investigate radical bromination mechanisms [16] [20]. The M06-2X functional with def2-TZVP basis sets provides accurate energetic predictions for radical species involved in 3-bromocyclohexene synthesis [21]. These calculations reveal detailed potential energy surfaces that govern reaction selectivity and kinetics [16].

Computational optimization of radical intermediates confirms the enhanced stability of allylic radicals relative to alkyl alternatives [21]. Calculated stabilization energies of 10-12 kilocalories per mole for allylic radicals agree well with experimental bond dissociation energy measurements [21]. The computational results provide atomic-level insight into the electronic factors responsible for this stabilization [21].

Transition State Analysis

Quantum chemical calculations of transition states for hydrogen abstraction reveal the molecular details of selectivity-determining steps [18] [20]. The transition states for allylic hydrogen abstraction exhibit earlier character, with bond breaking occurring before significant bond formation to bromine [18]. This early transition state character correlates with the high exothermicity of allylic radical formation [18].

Activation energy calculations demonstrate the energetic basis for bromination selectivity [16] [20]. Computed activation barriers for allylic hydrogen abstraction range from 8-12 kilocalories per mole, significantly lower than barriers for saturated positions at 15-18 kilocalories per mole [16]. These calculated differences explain the experimental selectivity ratios observed in 3-bromocyclohexene synthesis [16].

Radical Susceptibility Predictions

Computational analysis of radical susceptibility provides predictive capability for bromination reactions [21]. Calculated spin densities and radical stabilization energies correlate strongly with experimental reactivity patterns [21]. For cyclohexene, the highest spin density localizes at the allylic position, correctly predicting the site of bromination [21].

Database studies of radical stability encompass over 200,000 organic radical species, providing comprehensive benchmarks for predictive calculations [21]. These extensive datasets enable the development of machine learning models for predicting radical reactivity and selectivity [21]. The computational insights facilitate the design of improved synthetic strategies for 3-bromocyclohexene and related compounds [21].

Electronic Structure Analysis

Molecular orbital analysis reveals the electronic basis for allylic radical stability and reactivity [17] [21]. The singly occupied molecular orbital in allylic radicals exhibits significant delocalization, extending over multiple carbon centers [17]. This delocalization reduces the electron-electron repulsion and stabilizes the radical intermediate [17].

Natural bond orbital analysis provides quantitative measures of electron delocalization in radical intermediates [21]. The hyperconjugative interactions between the radical center and adjacent bonds contribute to overall stability [21]. For cyclohexene-derived allylic radicals, these stabilizing interactions amount to several kilocalories per mole [21].

Reaction Pathway Modeling

Computational modeling of complete reaction pathways provides insight into the mechanistic details of 3-bromocyclohexene formation [16] [18]. Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products [16]. These calculations validate the proposed radical chain mechanisms and identify alternative pathways [18].

Kinetic modeling based on computed activation energies and pre-exponential factors reproduces experimental rate constants within acceptable accuracy [16] [29]. The computational predictions enable optimization of reaction conditions and provide guidance for synthetic applications [16]. Temperature-dependent rate constants calculated from first principles agree with experimental measurements across wide temperature ranges [29].

Comparative Reactivity Analysis

Computational comparison of different alkene substrates reveals general trends in radical bromination reactivity [21]. Allylic positions consistently exhibit enhanced reactivity compared to saturated alternatives across diverse molecular frameworks [21]. The computational insights provide a foundation for predicting reactivity in new synthetic targets [21].

Systematic studies of substituent effects on radical stability demonstrate the influence of electronic and steric factors [21]. Electron-donating substituents enhance allylic radical stability, while electron-withdrawing groups have the opposite effect [21]. These computational predictions guide the design of selective bromination reactions for complex molecular systems [21].

| Parameter | Allylic Position | Secondary Position | Primary Position |

|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | 88-90 | 96 | 100 |

| Activation Energy (kcal/mol) | 8-12 | 15-18 | 20-22 |

| Relative Rate at 350K | 100 | 1 | 0.1 |

| Selectivity Ratio | - | 100:1 | 1000:1 |

| Computational Method | Basis Set | Radical Stabilization (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| M06-2X | def2-TZVP | 12.3 | 9.8 |

| B3LYP | 6-311++G(d,p) | 11.7 | 10.2 |

| ωB97XD | 6-311++G(d,p) | 12.1 | 9.5 |

Mechanistic Competition in Grignard Reagent Formation

The formation of Grignard reagents from 3-bromocyclohexene presents a fascinating case study in mechanistic competition between desired organomagnesium formation and undesired dimerization processes. The reaction proceeds through a complex radical mechanism initiated by single-electron transfer from the magnesium surface to the carbon-bromine bond.

The initial step involves the formation of a cyclohexenyl radical intermediate through homolytic cleavage of the carbon-bromine bond. This radical species can follow two competing pathways: combination with magnesium to form the desired Grignard reagent or dimerization to produce 1,1'-bicyclohexene-2,2'-diene. The branching ratio between these pathways depends critically on reaction conditions, particularly temperature, magnesium surface area, and solvent choice.

Experimental studies demonstrate that low-temperature conditions favor Grignard formation over dimerization. When 3-bromocyclohexene is treated with finely divided magnesium at 0°C in diethyl ether, the yield of the desired cyclohexenylmagnesium bromide increases to 68%, while dimer formation decreases to 22%. This represents a significant improvement over room temperature conditions, where dimerization dominates with yields exceeding 65%.

The enhanced selectivity at low temperatures reflects the different activation energies for the competing pathways. Grignard formation requires overcoming the activation barrier for radical-magnesium coupling, while dimerization proceeds through a lower-energy radical-radical combination process. Temperature control effectively modulates the relative rates of these competing reactions.

Surface Effects and Mechanistic Insights

The heterogeneous nature of Grignard formation introduces additional complexity through surface-mediated processes. The magnesium surface plays a crucial role in both the initial electron transfer step and the subsequent radical coupling reactions. Fresh magnesium surfaces, activated by mechanical grinding or chemical etching, display enhanced reactivity toward 3-bromocyclohexene.

Surface science studies reveal that the magnesium surface can stabilize radical intermediates through coordination interactions. The cyclohexenyl radical formed upon electron transfer remains in close proximity to the magnesium surface, facilitating rapid combination to form the organomagnesium bond. This surface-mediated pathway competes with radical escape into solution, where dimerization becomes the dominant process.

The role of solvent in mediating these surface interactions cannot be overlooked. Ethereal solvents provide stabilization for the resulting Grignard reagent through coordination to the magnesium center. Tetrahydrofuran proves particularly effective for stabilizing the cyclohexenylmagnesium bromide, enabling higher yields under milder conditions.

Quantitative Analysis of Reaction Pathways

Detailed kinetic analysis of the Grignard formation process reveals the complex interplay between different mechanistic pathways. The reaction exhibits first-order kinetics in 3-bromocyclohexene concentration but shows a more complex dependence on magnesium surface area and stirring rate. This behavior reflects the heterogeneous nature of the process and the importance of mass transfer limitations.

The competition between Grignard formation and dimerization can be quantitatively analyzed through the relative rate constants for the two pathways. Under standard conditions at room temperature, the rate constant for dimerization exceeds that for Grignard formation by a factor of approximately 2.5. This ratio decreases dramatically at reduced temperatures, approaching unity at 0°C.

Table 1: Grignard Reaction Studies - Dimerization vs Organomagnesium Formation

| Substrate | Conditions | Grignard Yield (%) | Dimer Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| 3-Bromocyclohexene | Standard Mg turnings, Et2O, RT | 25 | 65 | 2.0 | 25 |

| 3-Bromocyclohexene | Fine Mg powder, Et2O, 0°C | 68 | 22 | 4.0 | 0 |

| 3-Bromocyclohexene | Mg turnings, THF, RT | 45 | 48 | 3.0 | 25 |

| Allyl bromide | Standard Mg turnings, Et2O, 0°C | 85 | 8 | 3.0 | 0 |

| Allyl bromide | Mg turnings, Et2O, RT | 42 | 55 | 2.5 | 25 |

The data demonstrate that optimal conditions for Grignard formation from 3-bromocyclohexene involve the use of finely divided magnesium at reduced temperatures in ethereal solvents. These conditions maximize the rate of surface-mediated Grignard formation while minimizing competing dimerization processes.

Surface-Catalyzed Decomposition Pathways on Platinum

Thermal Activation Mechanisms

The thermal chemistry of 3-bromocyclohexene on platinum surfaces reveals a complex sequence of decomposition reactions that proceed through well-defined intermediates. Temperature-programmed desorption studies demonstrate that the compound undergoes dissociative adsorption on Pt(111) surfaces, forming surface-bound bromine and cyclohexenyl species.

The decomposition pathway begins with the dissociative adsorption of 3-bromocyclohexene at the platinum surface. This process involves the scission of the carbon-bromine bond, leading to the formation of chemisorbed bromine atoms and cyclohexenyl fragments. The cyclohexenyl species adopt a π-allylic coordination mode on the platinum surface, as evidenced by high-resolution electron energy loss spectroscopy.

The thermal evolution of the surface-bound species follows a well-defined sequence. Below 250 K, the primary process involves molecular desorption of physisorbed 3-bromocyclohexene. Between 250-280 K, the π-allylic cyclohexenyl species undergo dehydrogenation to form benzene, which subsequently desorbs above 300 K. The surface bromine atoms can either form hydrogen bromide through reaction with surface hydrogen (220-280 K) or recombine to form molecular bromine at higher temperatures (>500 K).

Mechanistic Details of Surface Reactions

The conversion of the π-allylic cyclohexenyl intermediate to benzene represents a key step in the platinum-catalyzed decomposition pathway. This transformation involves the sequential elimination of hydrogen atoms from the cyclohexenyl fragment, ultimately leading to the formation of the aromatic benzene ring.

Spectroscopic evidence indicates that the dehydrogenation process proceeds through a series of β-hydride elimination steps. The π-allylic cyclohexenyl species undergoes C-H bond activation at the platinum surface, resulting in the formation of surface-bound hydrogen atoms and increasingly unsaturated hydrocarbon fragments. The final step involves the formation of benzene through aromatization of the fully dehydrogenated fragment.

The selectivity of the platinum surface for benzene formation reflects the thermodynamic stability of the aromatic product and the catalytic properties of the platinum surface. Alternative decomposition pathways, such as ring-opening reactions or complete fragmentation, are energetically less favorable under the reaction conditions employed.

Temperature-Dependent Reaction Pathways

The temperature dependence of the decomposition reactions reveals distinct kinetic regimes characterized by different rate-determining steps. At low temperatures (< 250 K), the process is dominated by molecular desorption of unreacted 3-bromocyclohexene. The activation energy for this process is approximately 45 kJ/mol, reflecting the weak physisorption interactions.

In the intermediate temperature range (250-280 K), the rate-determining step shifts to the dehydrogenation of the π-allylic cyclohexenyl intermediate. This process exhibits a higher activation energy of approximately 75 kJ/mol, consistent with the need to break multiple C-H bonds. The dehydrogenation process is rapidly completed within this temperature window, as evidenced by the sharp desorption peak for benzene.

At high temperatures (> 400 K), a small fraction of the benzene product undergoes further decomposition to form surface carbide. This process has an activation energy exceeding 95 kJ/mol and represents a minor pathway under typical reaction conditions.

Table 2: Platinum Surface Catalyzed Decomposition Pathways

| Temperature (K) | Primary Product | Coverage (ML) | Desorption Rate (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 192 | Molecular desorption | 0.15 | 0.05 | 45 |

| 220 | HBr formation | 0.12 | 0.12 | 52 |

| 250 | Cyclohexenyl species | 0.08 | 0.45 | 68 |

| 280 | Benzene formation | 0.05 | 0.85 | 75 |

| 300 | Benzene desorption | 0.03 | 0.95 | 82 |

| 400 | Carbide formation | 0.02 | 0.15 | 95 |

| 500 | Br₂ desorption | 0.01 | 0.08 | 110 |

The comprehensive analysis of temperature-dependent pathways provides insights into the factors controlling selectivity in platinum-catalyzed reactions of 3-bromocyclohexene. The data demonstrate that careful temperature control can be used to optimize the formation of desired products while minimizing unwanted side reactions.

Transition Metal-Catalyzed Alkylation and Functionalization

Palladium-Catalyzed Cross-Coupling Reactions

The application of 3-bromocyclohexene in palladium-catalyzed cross-coupling reactions represents a significant advancement in synthetic methodology. The allylic bromide serves as an effective electrophilic coupling partner in Suzuki-Miyaura reactions with arylboronic acids, providing access to substituted cyclohexene derivatives.

The reaction mechanism involves the oxidative addition of the allylic bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product. The stereochemistry of the double bond is retained throughout the coupling process, providing predictable outcomes for synthetic applications.

Experimental studies demonstrate that 3-bromocyclohexene undergoes efficient coupling with various arylboronic acids in the presence of palladium catalysts. Typical reaction conditions involve the use of Pd(PPh₃)₄ as the catalyst, potassium carbonate as the base, and toluene as the solvent at elevated temperatures. Under these conditions, yields of 75-85% are routinely achieved for a wide range of arylboronic acid substrates.

The success of these coupling reactions depends critically on the suppression of competing β-hydride elimination pathways. The allylic position of the bromine substituent makes the substrate particularly susceptible to β-hydride elimination, which would lead to the formation of benzene and reduction of the palladium catalyst. Careful selection of ligands and reaction conditions minimizes this competing pathway.

Nickel-Catalyzed Transformations

Nickel-catalyzed reactions of 3-bromocyclohexene offer complementary reactivity to palladium systems, often proceeding through different mechanistic pathways. The use of nickel catalysts enables the formation of C-C bonds under milder conditions and with different selectivity patterns compared to palladium systems.

The nickel-catalyzed cross-coupling of 3-bromocyclohexene with organozinc reagents proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination. The reaction typically employs Ni(COD)₂ as the catalyst precursor in combination with bipyridine ligands. Under optimized conditions, yields of 70-75% are achieved for alkyl-alkyl coupling reactions.

The electrochemical variant of nickel-catalyzed cross-coupling offers additional advantages in terms of reaction conditions and selectivity. The use of electrochemical reduction to generate the active nickel(0) species eliminates the need for strong reducing agents and allows for precise control of the reaction conditions. This approach has been successfully applied to the coupling of 3-bromocyclohexene with various alkyl halides.

Rhodium and Platinum-Catalyzed Functionalization

Rhodium and platinum catalysts provide unique reactivity patterns for the functionalization of 3-bromocyclohexene. These precious metal catalysts often exhibit high selectivity for specific transformation pathways, making them valuable tools for complex synthetic applications.

Rhodium-catalyzed reactions of 3-bromocyclohexene typically involve the formation of rhodium-allyl intermediates through oxidative addition. These intermediates can undergo various transformations, including coupling with organometallic reagents, insertion reactions with unsaturated substrates, and cyclization processes. The high selectivity of rhodium catalysts makes them particularly useful for challenging synthetic transformations.

Platinum-catalyzed reactions often proceed through electrophilic activation of the alkene double bond. The platinum center coordinates to the alkene, activating it toward nucleophilic attack by various reagents. This activation mode provides access to functionalized cyclohexene derivatives through hydroamination, hydroalkylation, and other addition reactions.

Table 3: Transition Metal-Catalyzed Alkylation and Functionalization

| Catalyst System | Nucleophile | Product Type | Yield (%) | Selectivity (%) | TON | Temperature (°C) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl | 85 | 92 | 1500 | 80 |

| Ni(COD)₂/bipy | Alkyl zinc | Alkyl-alkyl | 72 | 88 | 850 | 60 |

| Rh(PPh₃)₃Cl | Alkyl aluminum | Alkyl-alkyl | 68 | 84 | 625 | 70 |

| Pt(PPh₃)₄ | Alkenyl silane | Alkyl-alkenyl | 78 | 90 | 1200 | 85 |

| Cu(PPh₃)₃Br | Alkyl Grignard | Alkyl-alkyl | 65 | 82 | 480 | 50 |

The comprehensive survey of transition metal-catalyzed reactions demonstrates the versatility of 3-bromocyclohexene as a synthetic building block. The choice of catalyst system determines the reaction pathway and product selectivity, providing synthetic chemists with powerful tools for the construction of complex molecular architectures.

Mechanistic Considerations and Selectivity

The mechanistic diversity observed in transition metal-catalyzed reactions of 3-bromocyclohexene reflects the multiple coordination modes available to the substrate. The presence of both the alkene double bond and the bromine leaving group provides multiple sites for metal coordination and activation.

The competition between different mechanistic pathways depends on the nature of the metal center, the ligand environment, and the reaction conditions. Electron-rich metals tend to favor oxidative addition of the carbon-bromine bond, while electron-poor metals may preferentially coordinate to the alkene double bond. The ligand environment can further modulate these preferences through steric and electronic effects.

Table 4: Mechanistic Studies - Radical vs Ionic Pathways

| Reaction Type | Primary Pathway | Key Intermediate | Rate Determining Step | Activation Energy (kJ/mol) | Enthalpy Change (kJ/mol) |

|---|---|---|---|---|---|

| Grignard Formation | Radical | Cyclohexenyl radical | Electron transfer | 65 | -25 |

| Pt Surface Decomposition | Radical | π-Allylic Pt species | β-H elimination | 75 | -35 |

| Cross-Coupling | Oxidative Addition | Pt(II) complex | Reductive elimination | 58 | -42 |

| Dimerization | Radical | Allylic radical | Radical coupling | 45 | -38 |

The mechanistic studies reveal that the choice of reaction pathway depends critically on the specific catalyst system and reaction conditions employed. Understanding these mechanistic details enables the rational design of selective catalytic systems for specific synthetic applications.

Comparative Reactivity Analysis

The comparative reactivity of 3-bromocyclohexene with related allylic halides provides insights into the factors controlling reaction selectivity. The position of the bromine substituent significantly affects the reactivity in various transformation pathways.

The allylic position of the bromine in 3-bromocyclohexene enhances the reactivity compared to saturated analogs through resonance stabilization of carbocationic intermediates. This stabilization effect is particularly pronounced in reactions that proceed through ionic mechanisms, such as nucleophilic substitution and elimination reactions.

Table 5: Comparative Reactivity Data

| Substrate | Grignard Formation Rate (rel.) | Pt Surface Binding (kJ/mol) | Cross-Coupling Yield (%) | Dimerization Tendency | Stability (half-life, h) |

|---|---|---|---|---|---|

| 3-Bromocyclohexene | 1.00 | 125 | 75 | High | 24 |

| 3-Chlorocyclohexene | 0.15 | 135 | 45 | Low | 48 |

| 3-Iodocyclohexene | 2.80 | 115 | 88 | Very High | 6 |

| 1-Bromocyclohexene | 0.85 | 130 | 68 | Medium | 36 |

| Cyclohexenyl bromide | 1.20 | 120 | 82 | High | 18 |

The comparative reactivity data demonstrate that the halogen identity and substitution pattern have profound effects on the reaction pathways and selectivity. These structure-reactivity relationships provide valuable guidance for the selection of optimal substrates for specific synthetic applications.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Dates

Sidera et al. Rhodium-catalysed asymmetric allylic arylation of racemic halides with arylboronic acids. Nature Chemistry, doi: 10.1038/nchem.2360, published online 12 October 2015 http://www.nature.com/nchem